![molecular formula C14H11FO2 B1596903 4'-(2-Fluorophenoxy)acetophenone CAS No. 58775-91-0](/img/structure/B1596903.png)
4'-(2-Fluorophenoxy)acetophenone
Overview
Description
“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .
Molecular Structure Analysis
The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Acetophenone derivatives are often used as precursors in the synthesis of various heterocyclic compounds. These compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Organic Synthesis Reactions
They play a role in organic synthesis reactions such as α-bromination, which is a key step in synthesizing more complex organic molecules .
Pharmacological Research
Acetophenone derivatives can be found in pharmacological research where they are studied for their potential therapeutic effects .
Future Directions
The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.
Mechanism of Action
Target of Action
Acetophenone derivatives have been found to exhibit antifungal properties, suggesting that their targets may be components of fungal cells .
Mode of Action
It has been suggested that certain acetophenone derivatives can alter the permeability of the cell membrane, affecting the growth of hyphae and leading to cell death .
Result of Action
It has been suggested that certain acetophenone derivatives can cause cell death by altering the permeability of the cell membrane and affecting the growth of hyphae .
properties
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58775-91-0 | |
Record name | 4'-(2-Fluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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